molecular formula C17H15BrN2O B3855783 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide

4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide

Cat. No. B3855783
M. Wt: 343.2 g/mol
InChI Key: LJOZANQOUBSLBE-KCVQHHRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation and survival. In recent years, LFM-A13 has gained attention for its potential use in cancer therapy, as well as for its neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes such as cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of CK2 by 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and physiological effects:
4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CK2, it has been shown to inhibit the activity of other kinases such as AKT and ERK, which are involved in cell survival and proliferation. 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been shown to have anti-inflammatory and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation is its potential off-target effects on other kinases, which may complicate the interpretation of experimental results. Another limitation is its relatively low solubility, which may require the use of organic solvents in experiments.

Future Directions

There are several potential future directions for research on 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is its potential use in cancer therapy, either alone or in combination with other therapies. Another area of interest is its neuroprotective and anti-inflammatory properties, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide and its potential off-target effects on other kinases.

Scientific Research Applications

4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of CK2 by 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-bromo-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-13(11-14-5-3-2-4-6-14)12-19-20-17(21)15-7-9-16(18)10-8-15/h2-12H,1H3,(H,20,21)/b13-11+,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOZANQOUBSLBE-KCVQHHRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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